molecular formula C12H13N B1355151 2,6,7-Trimethylquinoline CAS No. 72681-37-9

2,6,7-Trimethylquinoline

Cat. No. B1355151
CAS RN: 72681-37-9
M. Wt: 171.24 g/mol
InChI Key: MMRWJFACJFPXEI-UHFFFAOYSA-N
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Description

2,6,7-Trimethylquinoline is a heterocyclic compound with the empirical formula C12H13N . It is a solid substance and is used as a building block in heterocyclic chemistry .


Molecular Structure Analysis

The molecular weight of this compound is 171.24 g/mol . The SMILES string representation is Cc1ccc2cc(C)c(C)cc2n1 . The InChI representation is 1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 171.24 g/mol . The compound is non-polar with a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Antioxidant Applications

2,6,7-Trimethylquinoline and its derivatives, like ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), are primarily recognized for their potent antioxidant properties. These compounds are used in animal feed to protect against lipid peroxidation, which is critical for maintaining the quality and safety of the feed. Ethoxyquin, for instance, is not permitted in food for human consumption except in certain spices, but it can migrate into animal products like farmed fish, poultry, and eggs, leading to human exposure. Despite some safety concerns, it has been generally regarded as safe when used at permitted concentrations (Blaszczyk, Skolimowski, & Augustyniak, 2013).

Chemical Properties and Reactions

Studies have explored the chemical behavior of these compounds, such as their free radical formation. For example, electron spin resonance (ESR) studies on ethoxyquin showed that it partly exists in a free radical form, which is influenced by factors like UV light (Skaare & Henriksen, 1975). Additionally, research has been conducted on the synthesis of 1,2-dihydro-2,2,4-trimethylquinoline derivatives and their interactions in various chemical reactions, indicating their potential for diverse chemical applications (Fotie et al., 2012).

Biological and Pharmacological Research

Research has also been conducted on the biological effects of these compounds. For example, ethoxyquin has been studied for its DNA-damaging effects in human lymphocytes, which could have implications for its safety and use (Blaszczyk, 2006). There's also interest in the pharmacological potential of these compounds. For instance, the antitrypanosomal activity of 1,2-dihydroquinolin-6-ols and their derivatives was studied, showing potential for the development of new trypanocides. These compounds displayed significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis, suggesting their potential as therapeutic agents (Fotie et al., 2010).

Food Safety and Preservation

In the context of food safety, the use of these compounds as antioxidants in fish meal and animal feed has been extensively reviewed. Their role in protecting polyunsaturated fatty acids from oxidation is critical for preventing spontaneous combustion in fish meal storage. Studies have compared the efficacy of various analogues of ethoxyquin in this context, highlighting their importance in the food industry (Koning, 2002).

Fluorimetric Properties

The fluorimetric properties of these compounds have also been studied, revealing their potential for use in analytical chemistry. For instance, the fluorescence emission of 1,2-dihydro-2,2,4-trimethylquinoline has been characterized, showing its usefulness in determining the concentration of this compound in polymers and rubber samples (Moldovan et al., 2006).

Safety and Hazards

2,6,7-Trimethylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . The hazard statements associated with it are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) .

Biochemical Analysis

Biochemical Properties

2,6,7-Trimethylquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been shown to bind to certain proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, this compound can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, it can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in cellular processes, such as metabolism and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity . Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and the extent of its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular functions. The localization of this compound within these compartments can influence its activity and interactions with other biomolecules.

properties

IUPAC Name

2,6,7-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRWJFACJFPXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522111
Record name 2,6,7-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72681-37-9
Record name 2,6,7-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72681-37-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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